3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with benzenesulfonyl, fluorophenyl, and morpholine groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base.
Morpholine Substitution: The morpholine group can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like morpholine in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-8-(4-methylpiperazin-1-yl)quinoline
- 3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide hydrochloride
Uniqueness
Compared to similar compounds, 3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both fluorine atoms and the morpholine group may enhance its reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N2O4S/c27-19-8-6-18(7-9-19)16-30-17-25(35(32,33)20-4-2-1-3-5-20)26(31)21-14-22(28)24(15-23(21)30)29-10-12-34-13-11-29/h1-9,14-15,17H,10-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZDBNKWPFQQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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